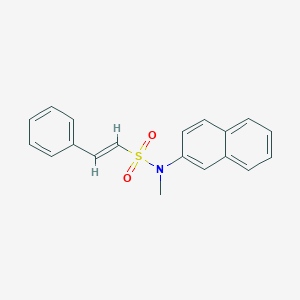

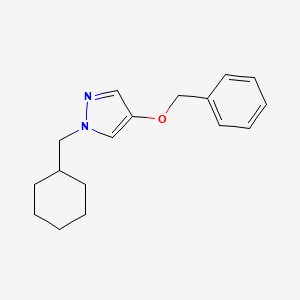

(E)-N-methyl-N-naphthalen-2-yl-2-phenylethenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

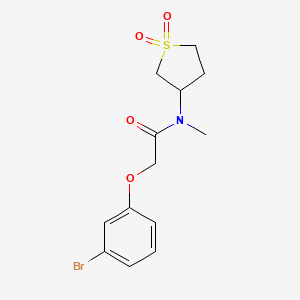

(E)-N-methyl-N-naphthalen-2-yl-2-phenylethenesulfonamide, also known as MEN 11420, is a compound that has shown potential in scientific research applications due to its unique properties. This compound is a sulfonamide derivative that has a naphthalene ring and a phenylethene moiety. The compound has been synthesized using different methods, and its mechanism of action has been studied in detail. In

Wissenschaftliche Forschungsanwendungen

Antibacterial and Enzyme Inhibition Properties : Naphthalene sulfonamide derivatives exhibit potent antibacterial activities and moderate to weak enzyme inhibition properties (Abbasi et al., 2015).

Protein Kinase Inhibition : Certain naphthalenesulfonamides, when modified, have been found to inhibit protein kinases, crucial in regulating various cellular processes (Hidaka et al., 1984).

Fluorescence Sensing and Imaging : Naphthalene-based sulfonamide Schiff bases are used as fluorescence turn-on probes for the selective detection of metal ions, such as Al3+, in biological systems (Mondal et al., 2015).

Asymmetric Synthesis and Catalysis : Naphthalene derivatives have been used in the enantioselective synthesis of various compounds, demonstrating their utility in asymmetric catalysis (Liu et al., 2009).

Antioxidant Activities : Some naphthalene compounds exhibit significant antioxidant properties, which could have implications in pharmaceutical and food industries (Ozen et al., 2018).

Plant Growth and Ethylene Response : Naphthalenesulfonamide derivatives have been shown to induce triple responses in plants, similar to ethylene, suggesting their use in agricultural research (Oh et al., 2017).

Androgen Receptor Antagonism : Some naphthalene carbohydrazides exhibit androgen receptor antagonism, indicating potential in prostate cancer therapy (Blanco et al., 2012).

Antimicrobial Activity : New derivatives of naphthalene have shown notable antimicrobial activities, emphasizing their potential in developing new antimicrobial agents (Evren et al., 2020).

Functionalized Naphthalene Derivatives Synthesis : Research on reactions involving sulfoxonium ylides and α-diazocarbonyl compounds has led to the formation of functionalized naphthalene derivatives (Chen et al., 2019).

Antihyperglycemic Activity : Some naphthalenyl oxathiadiazole oxides have been tested for antihyperglycemic activity, suggesting their use in diabetes mellitus treatment (Ellingboe et al., 1993).

Eigenschaften

IUPAC Name |

(E)-N-methyl-N-naphthalen-2-yl-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2S/c1-20(19-12-11-17-9-5-6-10-18(17)15-19)23(21,22)14-13-16-7-3-2-4-8-16/h2-15H,1H3/b14-13+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWXYQKMYQSEYPS-BUHFOSPRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC2=CC=CC=C2C=C1)S(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C1=CC2=CC=CC=C2C=C1)S(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methylphenyl)-2-[6-(4-methylphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2631493.png)

![N-(2,5-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2631498.png)

![2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole](/img/structure/B2631501.png)

![N-(3,4-dimethoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2631505.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2631509.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2631510.png)